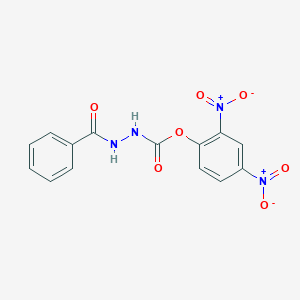
2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazones. It is characterized by the presence of a dinitrophenyl group, a benzoylhydrazine moiety, and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate typically involves the reaction of 2,4-dinitrophenylhydrazine with benzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Addition-Elimination Reactions: This compound undergoes addition-elimination reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution Reactions: The nitro groups in the dinitrophenyl moiety can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Brady’s Reagent: A solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid is commonly used for the detection of carbonyl compounds.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Organic Synthesis: Employed in the synthesis of hydrazones and other derivatives.
Biology and Medicine:
Protein Carbonylation: Utilized in the study of protein oxidation and carbonylation, which are markers of oxidative stress.
Drug Development: Investigated for its potential use in the synthesis of pharmacologically active compounds.
Industry:
Chemical Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate involves its reactivity with carbonyl groups. The compound acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hydrazone linkage. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in analytical chemistry.
Phenylhydrazine: Another hydrazine derivative with similar reactivity but lacking the nitro groups.
Uniqueness: 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate is unique due to the presence of both the dinitrophenyl and benzoylhydrazine moieties, which confer distinct reactivity and applications. The combination of these functional groups makes it a versatile reagent in various chemical and biological studies.
Properties
CAS No. |
64512-88-5 |
|---|---|
Molecular Formula |
C14H10N4O7 |
Molecular Weight |
346.25 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) N-benzamidocarbamate |
InChI |
InChI=1S/C14H10N4O7/c19-13(9-4-2-1-3-5-9)15-16-14(20)25-12-7-6-10(17(21)22)8-11(12)18(23)24/h1-8H,(H,15,19)(H,16,20) |
InChI Key |
HDBFEPODGSNEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















